Fmoc-L-alaninol

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Fmoc-L-alaninol can be synthesized through several methods. One common method involves the protection of the amino group of L-alaninol with the fluorenylmethyloxycarbonyl (Fmoc) group. This can be achieved by reacting L-alaninol with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar protection strategies. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pH conditions to facilitate the reaction and subsequent purification steps .

Análisis De Reacciones Químicas

Types of Reactions: Fmoc-L-alaninol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The carbamate group can be reduced under specific conditions.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Piperidine is often used to remove the Fmoc group under basic conditions.

Major Products Formed:

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of deprotected amino alcohols.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-L-alaninol as a Protective Group

This compound is primarily used as a protective group in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) group allows for selective modifications of amino acids without disrupting the peptide's overall structure. This characteristic is vital for synthesizing complex peptides where specific amino acids need to be modified or activated for further reactions.

Case Study: Solution-Phase Fmoc-Based Peptide Synthesis

A study demonstrated the effectiveness of this compound in solution-phase peptide synthesis, highlighting its compatibility with various coupling reactions. The research showed that when this compound was subjected to coupling reactions, it produced high yields with minimal byproducts, showcasing its efficiency in peptide assembly .

Drug Development

Designing Peptide-Based Drugs

In drug development, this compound is utilized to design peptide-based therapeutics. Its stability and compatibility with different coupling reactions make it an ideal candidate for developing novel drugs targeting specific biological pathways.

Example: Anticancer Peptides

Research has indicated that peptides synthesized using this compound exhibit promising anticancer properties. These peptides can be engineered to target cancer cells selectively while minimizing effects on normal cells, thereby enhancing therapeutic efficacy .

Biotechnology

Recombinant Protein Production

In biotechnology, this compound is applied in producing recombinant proteins. Its role as a building block enhances the efficiency of protein expression systems, making it easier to produce proteins with desired characteristics.

Application: Enhanced Protein Expression Systems

Studies have shown that incorporating this compound into expression systems leads to higher yields of functional proteins. This application is crucial for producing enzymes and antibodies used in various biotechnological applications .

Analytical Chemistry

Techniques for Amino Acid and Peptide Analysis

This compound is also employed in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) for separating and identifying amino acids and peptides. Its ability to form stable derivatives aids in the quality control processes of pharmaceutical products.

Data Table: Applications in Analytical Techniques

| Technique | Application | Benefits |

|---|---|---|

| HPLC | Separation of peptides | High resolution and specificity |

| Mass Spectrometry | Identification of amino acids | Accurate mass determination |

| NMR Spectroscopy | Structural analysis of peptides | Detailed information on molecular structure |

Education and Training

Teaching Tool in Academic Laboratories

This compound serves as an educational tool in academic settings, providing students with hands-on experience in peptide chemistry and synthesis techniques. Its straightforward application in SPPS allows students to grasp fundamental concepts effectively.

Mecanismo De Acción

The primary mechanism of action of Fmoc-L-alaninol involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of L-alaninol, preventing unwanted side reactions during synthesis. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids in solid-phase peptide synthesis .

Comparación Con Compuestos Similares

Fmoc-L-alanine: Similar in structure but lacks the hydroxyl group.

Fmoc-L-phenylalanine: Contains a phenyl group instead of a methyl group.

Fmoc-L-tyrosine: Contains a hydroxyl group on the aromatic ring.

Uniqueness: Fmoc-L-alaninol is unique due to the presence of both the Fmoc protecting group and the hydroxyl group, making it versatile for various synthetic applications. Its structure allows for specific interactions and reactions that are not possible with other similar compounds .

Actividad Biológica

Fmoc-L-alaninol , a derivative of L-alanine, is a compound that has garnered attention in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article provides a comprehensive review of the biological activities associated with this compound, supported by data tables, research findings, and case studies.

This compound is characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of L-alanine. This modification is crucial for its application in peptide synthesis and drug development.

Table 1: Chemical Structure of this compound

| Component | Structure |

|---|---|

| Fmoc Group | Fmoc Group |

| L-Alanine Backbone | L-Alanine |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound. It has been shown to exhibit selective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis.

- Minimum Inhibitory Concentration (MIC) values indicate that this compound has comparable efficacy to traditional antibiotics, making it a candidate for further development in antimicrobial therapies.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 15 |

Enzymatic Activity

The compound also demonstrates significant enzymatic activity. In vitro studies have shown that this compound acts as a substrate for various enzymes, including alanyl-tRNA ligase , which is critical for protein synthesis in bacteria.

- Kinetic studies revealed that the binding affinity of this compound to alanyl-tRNA ligase is comparable to that of natural substrates, suggesting its potential utility in probing enzyme mechanisms.

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against clinical isolates of S. pneumoniae. The results indicated that it inhibited bacterial growth effectively, with a notable reduction in biofilm formation.

Case Study 2: Enzyme Interaction

A kinetic analysis involving alanyl-tRNA ligase showed that this compound could be acylated efficiently, leading to insights into its role as a potential inhibitor of bacterial protein synthesis pathways.

Propiedades

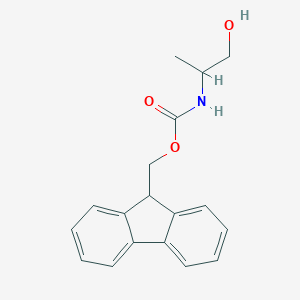

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-12(10-20)19-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17,20H,10-11H2,1H3,(H,19,21)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIZCEJUGNDJXMH-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.